

Application Notes and Protocols for PS-1145 in In Vivo Cancer Models

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Compound of Interest

Compound Name: PS-1145 dihydrochloride

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Introduction

PS-1145 is a potent and specific small molecule inhibitor of the I κ B kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF- κ B) signaling pathway.^[1] Constitutive activation of the NF- κ B pathway is a hallmark of many human cancers, contributing to tumor cell proliferation, survival, angiogenesis, and metastasis. By inhibiting IKK, PS-1145 effectively blocks the downstream activation of NF- κ B, making it a compelling therapeutic agent for cancer research. These application notes provide a comprehensive overview of the use of PS-1145 in preclinical in vivo cancer models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

PS-1145 targets the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of κ B (I κ B) proteins. In unstimulated cells, I κ B proteins bind to NF- κ B dimers, sequestering them in the cytoplasm. Upon activation by various stimuli, IKK phosphorylates I κ B, leading to its ubiquitination and proteasomal degradation. This releases the NF- κ B dimer, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-tumorigenic genes. PS-1145's inhibition of IKK prevents this cascade, thereby suppressing NF- κ B-mediated gene expression.

Data Presentation: In Vivo Efficacy of PS-1145

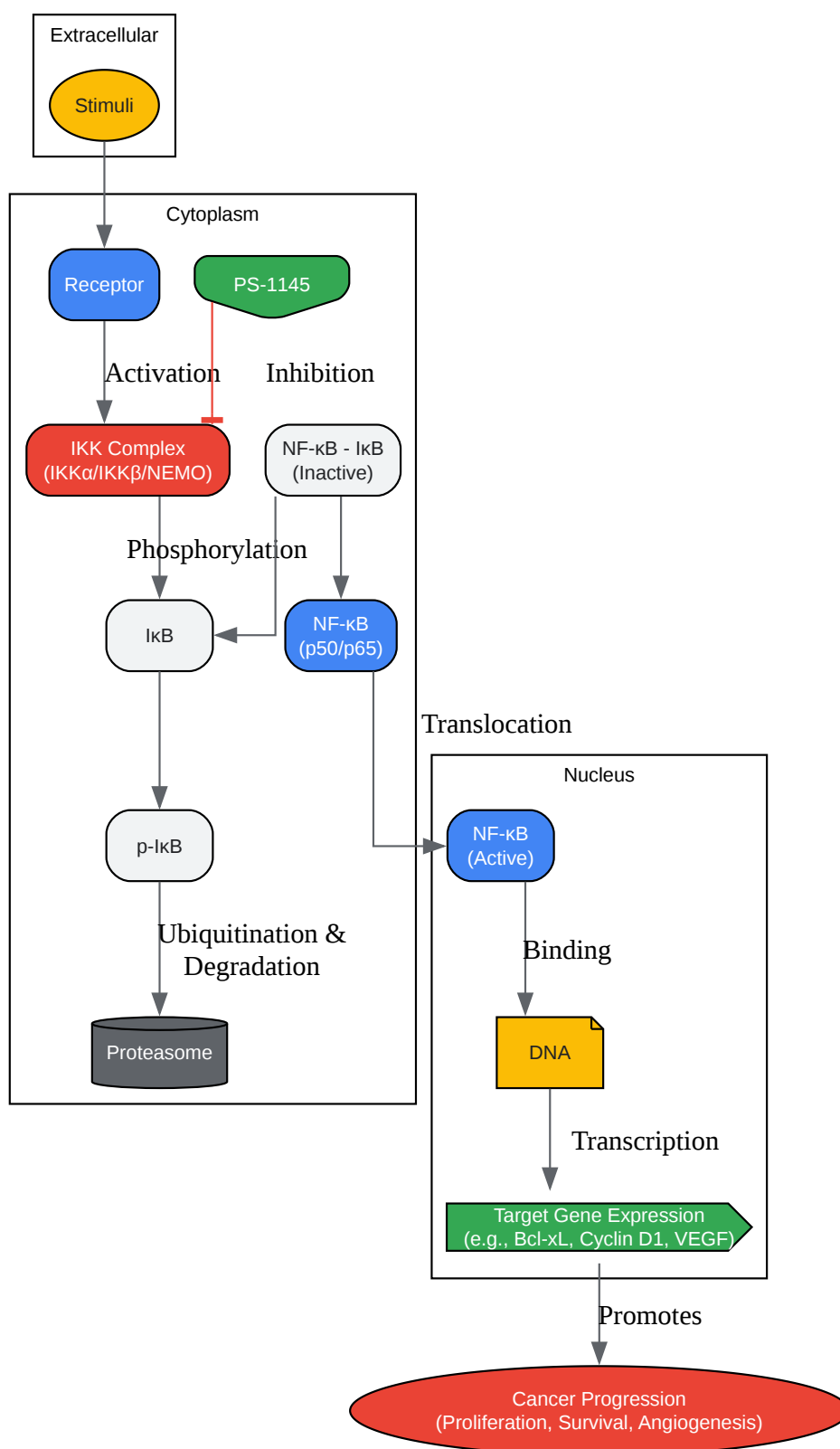
The following table summarizes the quantitative data from preclinical studies on the in vivo efficacy of PS-1145 in various cancer models.

Cancer Model	Animal Model	Cell Line	PS-1145 Dosage and Administration	Efficacy Readout	Results	Reference
Nasopharyngeal Carcinoma	Nude Mice	C666 and HONE1 Xenografts	3 mg/kg	Tumor Growth Suppression	Significant suppression of subcutaneous tumor formation.	[2]
Skin Tumor	Male Wistar Rats	DMBA-induced	50 mg/kg, i.v.	Apoptosis Induction	Upregulation of p53, activation of caspases, and downregulation of NF-κB and VEGF.	[3]
Prostate Carcinoma	-	PC-3 and DU145 cells (in vitro)	5-20 μM	Apoptosis Induction	Induced caspase 3/7-dependent apoptosis and sensitized cells to TNF-α induced apoptosis.	[4]
Nasopharyngeal Carcinoma	Nude Mice	C666 Xenografts	32 μM (in vitro)	Apoptosis Induction	Increased percentage of	[2]

apoptotic
cells
detected
by TUNEL
assay.

Signaling Pathway

The diagram below illustrates the canonical NF- κ B signaling pathway and the point of inhibition by PS-1145.



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Caption: The NF-κB signaling pathway and the inhibitory action of PS-1145.

Experimental Protocols

Protocol 1: In Vivo Xenograft Model for Nasopharyngeal Carcinoma

This protocol is based on studies demonstrating the efficacy of PS-1145 in suppressing nasopharyngeal carcinoma (NPC) tumor growth.^[2]

1. Animal Model:

- Species: Athymic Nude Mice (nu/nu)
- Age: 6-8 weeks
- Housing: Maintain in a specific pathogen-free (SPF) environment with ad libitum access to food and water. Acclimatize animals for at least one week before the start of the experiment.

2. Cell Culture and Tumor Implantation:

- Cell Lines: HONE1 or C666 (EBV-positive NPC cell lines)
- Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) or serum-free medium. Subcutaneously inject 5×10^6 cells in a volume of 100-200 μ L into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

- Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: $\text{Volume} = (W^2 \times L) / 2$.
- Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.

4. PS-1145 Formulation and Administration:

- **Formulation:** Dissolve PS-1145 in a vehicle such as Dimethyl Sulfoxide (DMSO). For a 3 mg/kg dose, a stock solution can be prepared and further diluted with sterile saline or PBS to the final injection volume. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
- **Dosage:** 3 mg/kg body weight.
- **Administration:** Administer the formulated PS-1145 or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection.
- **Schedule:** Administer daily or as determined by preliminary tolerability studies.

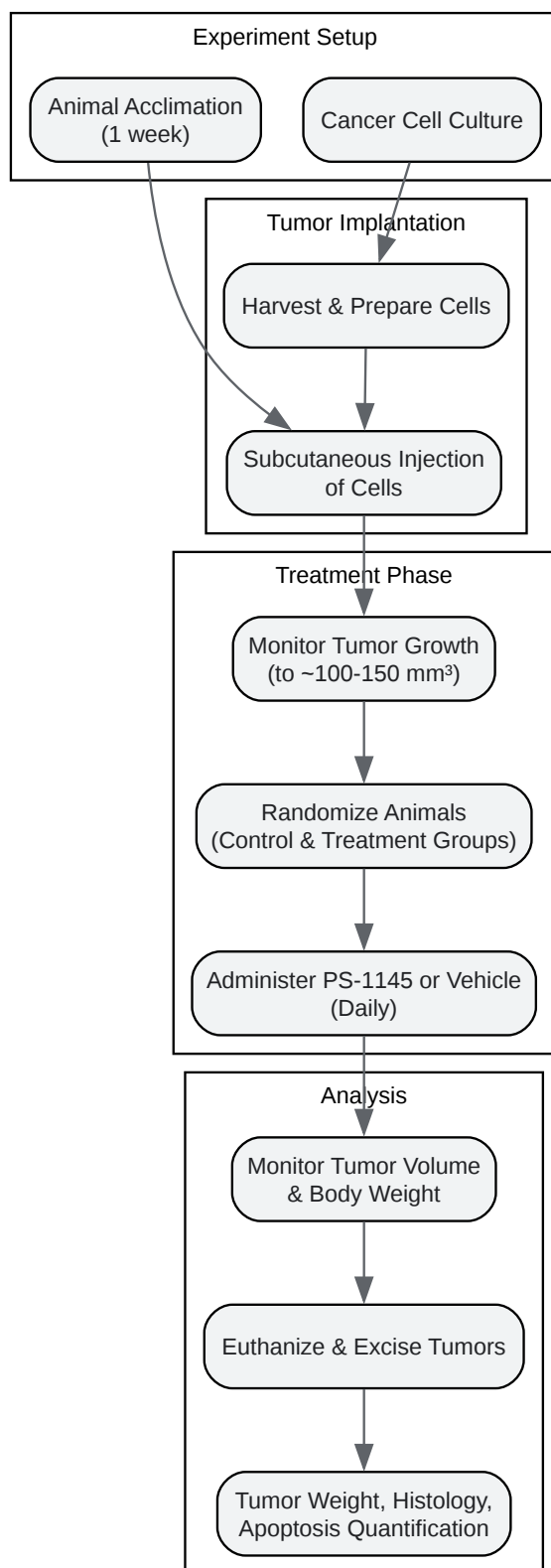
5. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (e.g., 21-28 days or when control tumors reach a predetermined size), euthanize the mice.
- Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

6. Apoptosis Quantification (TUNEL Assay):

- Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.
- Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on tissue sections according to the manufacturer's protocol to detect apoptotic cells.
- Quantify the percentage of TUNEL-positive cells by counting at least 500 cells in multiple high-power fields per tumor.

Experimental Workflow Diagram

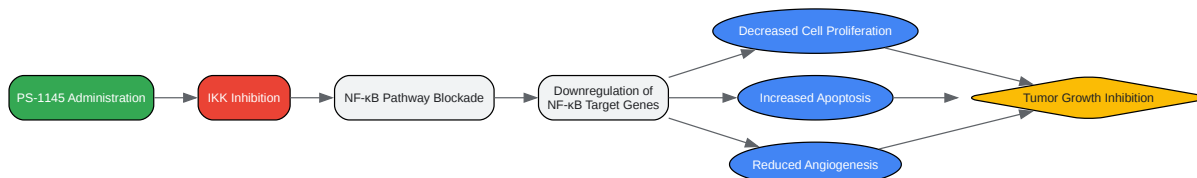


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Caption: A typical experimental workflow for evaluating PS-1145 in a xenograft model.

Logical Relationships

The following diagram illustrates the logical flow from PS-1145 administration to its ultimate anti-cancer effects.



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Caption: Logical flow of PS-1145's anti-cancer effects.

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